molecular formula C11H14N2O2 B14169887 Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate CAS No. 1196147-26-8

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate

Cat. No.: B14169887
CAS No.: 1196147-26-8
M. Wt: 206.24 g/mol
InChI Key: DMJHRDQFWXOHEH-UHFFFAOYSA-N
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Description

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a naphthyridine derivative with an ester, followed by reduction and esterification steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce more saturated naphthyridine derivatives. Substitution reactions can result in a variety of functionalized naphthyridine compounds.

Scientific Research Applications

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)propanoate
  • Ethyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
  • Methyl 2-(6-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate

Uniqueness

Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate is unique due to its specific structural features and the presence of the naphthyridine ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1196147-26-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)acetate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-13-6-4-10-9(7-13)3-2-5-12-10/h2-3,5H,4,6-8H2,1H3

InChI Key

DMJHRDQFWXOHEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC2=C(C1)C=CC=N2

Origin of Product

United States

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